Lipophilicity (LogP) as a Procurement Metric: Quantified Difference from Non-Fluorinated Analog
The introduction of a fluorine atom significantly modulates the lipophilicity of a molecule. The target compound, 5-Fluoro-2-(4-methylphenoxy)aniline, exhibits a calculated LogP of 3.61 [1]. In contrast, the non-fluorinated direct analog, 2-(4-methylphenoxy)aniline, is predicted to have a lower LogP (approximately 3.09) based on standard computational models, reflecting a difference of +0.52 log units . This increase in lipophilicity can directly influence membrane permeability and distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.61 |
| Comparator Or Baseline | 2-(4-methylphenoxy)aniline: Predicted LogP ~3.09 |
| Quantified Difference | +0.52 log units |
| Conditions | In silico calculation (ACD/Labs Percepta or similar model) |
Why This Matters
This quantifiable difference in LogP informs procurement decisions for projects requiring specific permeability or solubility profiles, making 5-Fluoro-2-(4-methylphenoxy)aniline a distinct entity for SAR exploration.
- [1] Chemsrc. 55321-60-3 | 5-Fluoro-2-(4-methylphenoxy)aniline. Accessed 2026-04-18. View Source
